![molecular formula C7H7BrN2O B1291037 7-Bromo-3,4-dihidro-2H-pirido[3,2-b][1,4]oxazina CAS No. 34950-82-8](/img/structure/B1291037.png)

7-Bromo-3,4-dihidro-2H-pirido[3,2-b][1,4]oxazina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

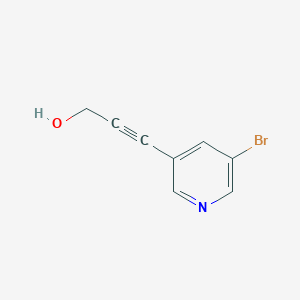

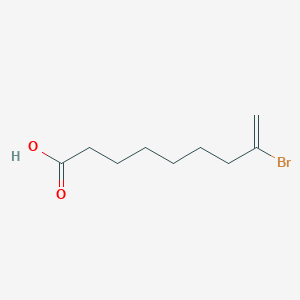

The synthesis of compounds related to 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine has been explored in various studies. One approach involves the synthesis of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides, which are then subjected to [3+2] cycloadditions with alkenes to yield a range of products including 3-vinyloxazolines, isoxazoline N-oxides, and 3-functionalized 1,2-oxazine N-oxides . Another study demonstrates the use of strained bicyclic 3,6-dihydro-1,2-oxazine in domino metathesis with an external alkene, leading to the formation of isoxazolo[2,3-a]pyridin-7-ones, which serve as versatile scaffolds for further chemical modifications .

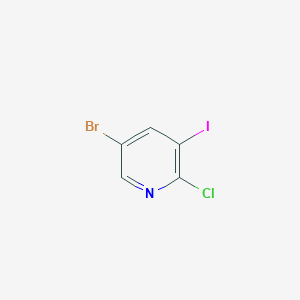

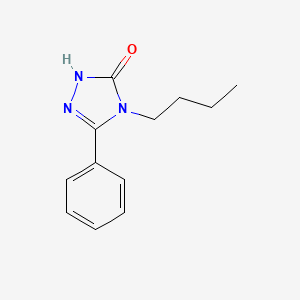

Molecular Structure Analysis

The molecular structure of a related compound, hexahydro-cis-(1-H,4a-H)-1-p-bromophenyl-1H,3H-pyrido[1,2-c][1,3]oxazine, has been elucidated using three-dimensional diffractometer data. The crystal structure was determined to be in the P21/c space group with specific unit cell dimensions, and the molecular geometry and conformation of the bicyclic ring system were discussed in detail .

Chemical Reactions Analysis

The studies mentioned provide insights into the chemical reactivity of oxazine derivatives. The [3+2] cycloaddition reactions of 3-bromo-5,6-dihydro-4H-1,2-oxazine N-oxides with alkenes demonstrate the potential to create a variety of functionalized products . The domino metathesis of 3,6-dihydro-1,2-oxazine showcases the compound's reactivity, leading to the production of isoxazolo[2,3-a]pyridin-7-ones, which can be further oxidized or reduced, highlighting the synthetic utility of these transformations .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine are not directly detailed in the provided papers, the related structures and their synthesis methods suggest that these compounds are likely to have interesting and useful properties. The crystal structure analysis of a similar compound provides some insight into the physical characteristics, such as crystal geometry and stability . The chemical properties can be inferred from the reactivity patterns observed in the synthesis and chemical reaction studies, indicating that these oxazine derivatives are versatile intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

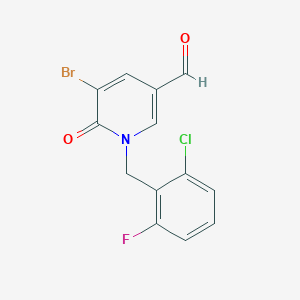

Investigación Anticancerígena

7-Bromo-3,4-dihidro-2H-pirido[3,2-b][1,4]oxazina: se ha explorado por su potencial como agente anticancerígeno. Estudios han demostrado que los derivados de este compuesto exhiben una actividad anticancerígena in vitro significativa contra varias líneas celulares de cáncer humano, incluyendo HeLa, MCF-7, A549 y PC3 . La capacidad del compuesto para inhibir la proliferación de células cancerosas lo convierte en un candidato prometedor para su desarrollo adicional e incorporación en regímenes quimioterapéuticos.

Estudios de Acoplamiento Molecular

Este compuesto se ha utilizado en estudios de acoplamiento molecular para comprender su interacción con proteínas relacionadas con el cáncer. El acoplamiento molecular puede predecir la orientación preferida del compuesto cuando está unido a una proteína diana, lo cual es crucial para el diseño de fármacos anticancerígenos . Los conocimientos obtenidos de estos estudios pueden guiar la síntesis de análogos más potentes con una eficacia mejorada.

Síntesis de Híbridos Novedosos

Los investigadores han desarrollado híbridos novedosos al enlazar This compound con otros farmacóforos, como el isoxazol, para mejorar las aplicaciones biológicas . Estos híbridos se han sintetizado a través de reacciones regioselectivas de una sola olla, mostrando la versatilidad del compuesto como bloque de construcción en la química medicinal.

Perfil de Actividad Biológica

El compuesto sirve como un intermedio clave en la síntesis de varias moléculas biológicamente activas. Sus derivados se han asociado con una gama de actividades biológicas, incluyendo antibacteriana, antitrombótica, anticonvulsiva y como antagonistas de receptores . Esto lo convierte en un andamiaje valioso para el desarrollo de nuevos agentes terapéuticos.

Aplicaciones Farmacológicas

Debido a sus características estructurales, This compound y sus derivados se han investigado para diversas aplicaciones farmacológicas. Estas incluyen el desarrollo de abridores de canales de potasio selectivos para la vejiga, agonistas de la dopamina, inhibidores de PI3Kinasa y activadores del receptor de PGI2 .

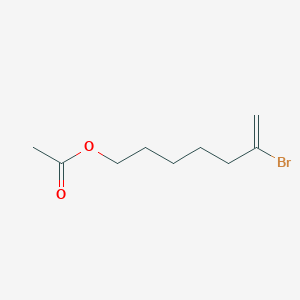

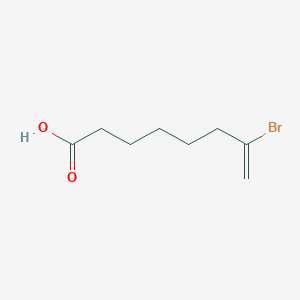

Síntesis Química y Modificación

El compuesto también se utiliza en química sintética como precursor para modificaciones químicas adicionales. Su grupo bromo lo convierte en un candidato adecuado para varias reacciones de sustitución, que pueden conducir a la creación de una variedad diversa de entidades químicas con posibles aplicaciones de investigación e industriales .

Análisis Bioquímico

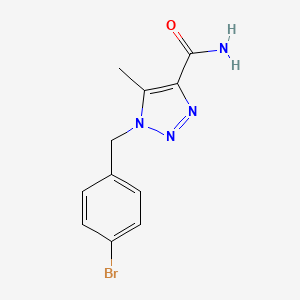

Biochemical Properties

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact nature of these interactions depends on the specific biomolecules involved and the conditions under which the reactions occur .

Cellular Effects

The effects of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic pathways or modulate signaling cascades that regulate cell growth and differentiation .

Molecular Mechanism

At the molecular level, 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine exerts its effects through specific binding interactions with biomolecules. It may bind to enzymes, inhibiting or activating their activity, or interact with DNA to influence gene expression. These interactions can lead to changes in cellular function and metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it may exhibit toxic or adverse effects, including cellular damage or disruption of metabolic processes .

Metabolic Pathways

7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function. The compound may be preferentially localized to certain cellular compartments, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine is crucial for its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can enhance or inhibit its interactions with biomolecules, thereby modulating its biochemical effects .

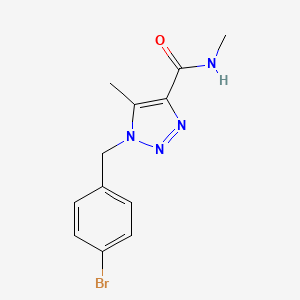

Propiedades

IUPAC Name |

7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O/c8-5-3-6-7(10-4-5)9-1-2-11-6/h3-4H,1-2H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYISPVTTZWJFEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(N1)N=CC(=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640340 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34950-82-8 |

Source

|

| Record name | 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

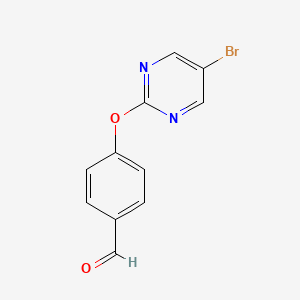

![3-[(5-Bromo-2-pyrimidinyl)oxy]benzenecarbaldehyde](/img/structure/B1290980.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)